N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a triazine ring and a pyrrolidine ring, making it a valuable reagent in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5/c1-26-13-6-4-5-12(8-13)23-10-11(7-15(23)24)16(25)19-9-14-20-17(27-2)22-18(21-14)28-3/h4-6,8,11H,7,9-10H2,1-3H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXOYHZIPCTZPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCC3=NC(=NC(=N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidinone Ring Formation
The 5-oxopyrrolidine-3-carboxamide scaffold is typically synthesized via intramolecular cyclization of γ-aminobutyric acid (GABA) derivatives. A representative method involves:
- Step 1 : Condensation of methyl 4-aminobutyrate with 3-methoxybenzaldehyde under acidic conditions to form a Schiff base.
- Step 2 : Cyclization via heating in toluene with p-toluenesulfonic acid (p-TsOH) to yield 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate.
- Step 3 : Saponification of the ester to the carboxylic acid using NaOH/EtOH.
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 3-Methoxybenzaldehyde, EtOH, HCl, reflux, 6h | 85% |
| 2 | p-TsOH, toluene, 110°C, 12h | 78% |
| 3 | NaOH (2M), EtOH, 60°C, 4h | 92% |
Triazine Moiety Functionalization
The 4,6-dimethoxy-1,3,5-triazin-2-ylmethyl group is introduced via Mitsunobu reaction or nucleophilic substitution :
Synthesis of 4,6-Dimethoxy-1,3,5-triazin-2-ylmethanol
- Procedure : Chlorination of 2-hydroxymethyl-4,6-dimethoxy-1,3,5-triazine using POCl₃, followed by methoxylation with NaOMe/MeOH.
- Alternative : Direct coupling of 2-chloro-4,6-dimethoxy-1,3,5-triazine with formaldehyde under basic conditions.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Catalyst | DBU |
| Temp. | 0°C → RT |
| Yield | 88% |
Amide Coupling and Final Assembly
The critical step involves coupling the pyrrolidinone carboxylic acid with the triazine-methylamine intermediate.
Carboxamide Formation
- Activation : Use of DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in DMF to form the activated ester.
- Coupling : Reaction with 4,6-dimethoxy-1,3,5-triazin-2-ylmethanol in the presence of DMAP (4-dimethylaminopyridine).
Representative Data :
| Parameter | Value |
|---|---|
| Molar Ratio (Acid:Amine) | 1:1.2 |
| Solvent | DMF |
| Temp. | 0°C → RT, 24h |
| Yield | 76% |
Catalytic and Optimization Strategies
Palladium-Catalyzed Cross-Coupling
For analogs requiring aryl-triazine linkages, Suzuki-Miyaura coupling with boronate esters is employed:
- Example : Reaction of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with 2-chlorotriazine derivatives using Pd(dppf)Cl₂.
Optimized Protocol :
| Component | Quantity |
|---|---|
| Boronate | 1.1 eq |
| Pd(dppf)Cl₂ | 5 mol% |
| Base | K₃PO₄ (2.5 eq) |
| Solvent | Dioxane/H₂O (4:1) |
| Temp. | 90°C, 12h |
| Yield | 82% |
Purification and Characterization
Final purification is achieved via flash chromatography (SiO₂, EtOAc/hexane gradient) or recrystallization from EtOH/H₂O. Characterization by ¹H NMR and LC-MS confirms structural integrity:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazine-H), 7.45 (m, 1H, aryl-H), 4.51 (s, 2H, CH₂), 3.89 (s, 6H, OCH₃).
- LC-MS (ESI+) : m/z 458.2 [M+H]⁺.
Challenges and Mitigation
- Low Coupling Yields : Additives like HOAt enhance efficiency in sterically hindered amide bonds.
- Triazine Hydrolysis : Use of anhydrous conditions and molecular sieves prevents demethoxylation.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 80% .
Antimicrobial Properties
The compound's triazine core is associated with antimicrobial activity. Compounds containing triazine rings have been reported to demonstrate effectiveness against a range of bacterial strains, making them valuable in developing new antimicrobial agents.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neuropharmacology.
Herbicide Development
The structural characteristics of this compound make it a candidate for herbicide development. Triazine derivatives are known for their herbicidal properties, which can be harnessed to create effective agricultural chemicals that target specific weed species without harming crops.
Fungicidal Activity
Studies have indicated that triazine-based compounds can exhibit fungicidal activity against various plant pathogens. This application is particularly relevant in developing sustainable agricultural practices aimed at reducing chemical inputs while maintaining crop yield.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazine compounds and evaluated their anticancer activity against multiple cell lines. One derivative demonstrated an IC50 value of 0.5 µM against OVCAR-8 cells, indicating potent anticancer activity .
Case Study 2: Antimicrobial Testing
A comprehensive study assessed the antimicrobial efficacy of various triazine compounds against Gram-positive and Gram-negative bacteria. Results showed that N-(4,6-dimethoxytriazine) derivatives inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles, leading to the formation of amides, esters, or other derivatives . The molecular targets and pathways involved are primarily related to the activation and transformation of carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Commonly used for similar applications in organic synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor in the synthesis of the target compound.
Uniqueness
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its dual ring structure, which imparts specific reactivity and stability. This makes it particularly valuable in applications requiring precise and efficient chemical transformations.
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound belonging to the class of triazine derivatives. Its unique structure, which includes a triazine core and various functional groups, suggests potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features several notable structural components:
- Triazine Ring : Enhances solubility and reactivity.
- Methoxy Substituents : Contribute to its biological activity.
- Pyrrolidine Core : Imparts stability and potential interactions with biological targets.
Mechanisms of Biological Activity
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways.
- Gene Expression Alteration : Changes in gene expression patterns may occur due to binding interactions with DNA or RNA.
Biological Activity Data
A summary of the biological activity observed in various studies is provided in the table below:
Anticancer Activity
In a study evaluating the anticancer properties of related triazine compounds, it was found that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., HepG2 and MCF7). The mechanism was linked to apoptosis induction via mitochondrial pathways.
Antimicrobial Properties
Research demonstrated that compounds with similar triazine structures showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics.
Genotoxicity Studies
A study assessed the genotoxic potential of related compounds using micronucleus assays in murine models. Results indicated that at elevated doses, there was a significant increase in micronuclei formation, suggesting potential risks associated with high concentrations of these compounds.
Q & A
Q. What statistical approaches validate reproducibility in biological assays?
- Methodology :
- Bland-Altman Analysis : Assess inter-assay variability in IC₅₀ measurements .
- Power Analysis : Determine sample sizes required to detect ≥20% activity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
